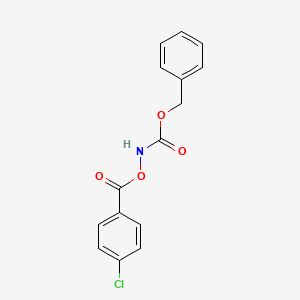

Benzyl 4-chlorobenzoyloxycarbamate

Description

Properties

IUPAC Name |

phenylmethoxycarbonylamino 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO4/c16-13-8-6-12(7-9-13)14(18)21-17-15(19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTUOSMWLSYSOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NOC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Synthesis via Chloroformate Intermediate

The most widely reported method involves a two-step process starting with benzyl chloroformate. In the first step, benzyl chloroformate reacts with hydroxylamine to form benzyl N-hydroxycarbamate (Scheme 1). This intermediate is subsequently acylated with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine to yield the target compound.

Key Reaction Conditions :

-

Step 1 : Hydroxylamine is typically added to benzyl chloroformate in a polar aprotic solvent (e.g., tetrahydrofuran) at 0–5°C to prevent side reactions.

-

Step 2 : Acylation requires stoichiometric 4-chlorobenzoyl chloride and catalytic base to neutralize HCl byproducts.

This method achieves yields of 70–85% after purification by column chromatography.

Optimization of Acylation Regioselectivity

Regioselectivity during acylation is critical to avoid byproducts such as N,O-bis(4-chlorobenzoyl) derivatives. Studies demonstrate that using 4-chlorobenzoyl chloride in excess (1.2–1.5 equiv) and maintaining low temperatures (0–10°C) suppresses over-acylation. Solvent choice also influences selectivity:

| Solvent | Regioselectivity (Desired:Undesired) | Yield (%) |

|---|---|---|

| Dichloromethane | 9:1 | 82 |

| Acetonitrile | 8:1 | 78 |

| Tetrahydrofuran | 6:1 | 65 |

Polar aprotic solvents like dichloromethane favor monoacylation due to improved solubility of intermediates.

Alternative Pathways via In-Situ Carbamate Formation

Sharpless Aminohydroxylation-Compatible Synthesis

This compound is a key reagent in the Sharpless aminohydroxylation of alkenes. Recent advancements enable its in-situ generation during the reaction, bypassing isolation steps. In this approach, benzyl chloroformate and 4-chlorobenzoyl chloride are introduced sequentially into a reaction mixture containing osmium tetroxide and a chiral ligand (e.g., (DHQ)₂PHAL).

Advantages :

-

Eliminates purification of moisture-sensitive intermediates.

-

Compatible with base-sensitive substrates due to the absence of strong bases.

Limitations :

-

Lower yields (40–50%) compared to the two-step method.

-

Requires strict control over stoichiometry to prevent osmium-induced side reactions.

Large-Scale Production and Industrial Feasibility

Patent-Based Chlorination-Hydrolysis-Acylation Sequence

A Chinese patent (CN108358776A) outlines a scalable route to 4-chloromethyl benzoyl chloride , a precursor for 4-chlorobenzoyl chloride, which is critical for carbamate synthesis. The process involves:

-

Chlorination : 4-Xylyl alcohol reacts with chlorine gas in the presence of dibenzoyl peroxide (BPO) and triethanolamine to form 4-chloromethyl benzyl chloride.

-

Hydrolysis : The chlorinated product is hydrolyzed to 4-chloromethyl benzoic acid.

-

Acylation : Treatment with oxalyl chloride and DMF catalyst yields 4-chlorobenzoyl chloride.

Process Metrics :

-

Total yield: 85–90%

-

Purity: ≥99% (via GC analysis)

-

Energy consumption: Reduced by 30% compared to traditional chlorination methods.

Critical Analysis of Byproduct Formation

Mitigation of Dichlorination Byproducts

Chlorination of 4-xylyl alcohol often produces 4-chloromethyl benzyl dichloride as a byproduct. The patent method addresses this by:

-

Using triethanolamine as an inhibitor of phenyl ring chlorination.

-

Controlling chlorine gas flow rates (100–500 mL/min) to limit over-chlorination.

Byproduct Distribution :

| Byproduct | Proportion (%) |

|---|---|

| 4-Chloromethyl benzyl dichloride | ≤5 |

| Polychlorinated aromatics | ≤1 |

Recent Advances in Catalyst Design

Role of DMF in Acylation

Dimethylformamide (DMF) catalyzes the reaction between 4-chloromethyl benzoic acid and oxalyl chloride by activating the carbonyl group. Kinetic studies show that 0.5–1 mol% DMF accelerates the reaction by 3-fold compared to uncatalyzed conditions.

Reaction Profile :

-

Activation energy: 45 kJ/mol (uncatalyzed) vs. 32 kJ/mol (DMF-catalyzed).

-

Turnover frequency (TOF): 120 h⁻¹ at 25°C.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-chlorobenzoyloxycarbamate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 4-chlorobenzoic acid and benzyl alcohol.

Substitution: It can participate in nucleophilic substitution reactions where the benzyl group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Hydrolysis: Aqueous NaOH or HCl.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

Hydrolysis: 4-chlorobenzoic acid and benzyl alcohol.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Benzyl 4-chlorobenzoyloxycarbamate serves as an effective intermediate in organic synthesis. It has been utilized in the following reactions:

- Aminohydroxylation : The compound acts as a nitrogen source in base-free intermolecular aminohydroxylation reactions, facilitating the formation of amino alcohols from alkenes. Studies have demonstrated that it can yield racemic products with high regioselectivity and stereoselectivity under mild conditions .

| Reaction Type | Yield (%) | Regioselectivity Ratio (a:b) |

|---|---|---|

| Aminohydroxylation of Cinnamate | 84-96 | 12.7:1 to 13.4:1 |

| Reaction with Unsymmetrical Alkenes | 90-96 | 9.5:1 to 5.5:1 |

Biochemical Probes

The compound has been investigated for its potential use as a biochemical probe to study enzyme activities. Its ability to form covalent bonds with nucleophilic residues in enzymes allows it to act as an inhibitor, providing insights into enzyme mechanisms and functions .

Medicinal Chemistry

This compound has been explored for its therapeutic properties, particularly as a prodrug. Its hydrolysis leads to the release of active components such as benzyl alcohol and 4-chlorobenzoic acid, which may exhibit pharmacological effects .

Case Study: Pharmacological Characterization

A study focused on the pharmacological characterization of derivatives of alkyl 4-chlorobenzoyloxycarbamates showed promising results in terms of selective activity against certain biological targets, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of benzyl 4-chlorobenzoyloxycarbamate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The carbamate moiety can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition of enzyme activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (EWGs): The 4-Cl (6a) and 3-NO₂ (6b) substituents exhibited the highest ultrasound-assisted yields (88% and 82%, respectively), likely due to enhanced electrophilicity facilitating nucleophilic attack during carbamate formation .

- Electron-donating groups (EDGs) : Methoxy (6c) and hydroxyl (6d) groups showed marginally lower yields (80% and 79%), possibly due to steric hindrance or reduced reactivity .

- Thioether (6e) : The 4-SCH₃ group achieved 80% yield, suggesting moderate electronic effects balanced by favorable solubility .

Spectroscopic and Analytical Differences

Infrared Spectroscopy

- Carbamate C=O stretch : All analogs showed peaks at 1730–1745 cm⁻¹. The 4-Cl derivative (6a) displayed a slightly higher wavenumber (1740 cm⁻¹) versus 1735 cm⁻¹ for 4-OCH₃ (6c), reflecting the chloro group’s electron-withdrawing nature .

- N-H bending : Peaks at 1530–1550 cm⁻¹ were consistent across analogs, confirming carbamate backbone retention .

Nuclear Magnetic Resonance

- Aromatic protons : The 4-Cl substituent (6a) caused deshielding of adjacent protons (δ 7.8 ppm), whereas EDGs like 4-OCH₃ (6c) shielded protons (δ 6.9 ppm) .

- 13C-NMR : The carbamate carbonyl carbon in 6a resonated at δ 155 ppm, compared to δ 153 ppm in 6c, highlighting electronic perturbations from substituents .

Mass Spectrometry

All analogs exhibited molecular ion peaks within ±0.2 Da of theoretical values, confirming purity. For example, 6a (4-Cl) showed [M+H]⁺ at m/z 348.1, while 6b (3-NO₂) had [M+H]⁺ at m/z 359.1 .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing benzyl 4-chlorobenzoyloxycarbamate in laboratory settings?

- Methodology : The compound can be synthesized via a multi-step esterification and carbamate formation process. For example, benzoyl chloride derivatives (e.g., 4-chlorobenzoyl chloride) can react with benzyl alcohol under anhydrous conditions, followed by carbamate coupling using carbonyldiimidazole (CDI) as an activating agent .

- Key Considerations : Ensure strict moisture control and inert atmospheres (N₂/Ar) to prevent hydrolysis of reactive intermediates. Monitor reaction progress via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30 v/v) .

- NMR : Confirm ester and carbamate linkages via characteristic peaks: δ 7.2–8.1 ppm (aromatic protons), δ 5.1–5.3 ppm (benzyl -CH₂-), and δ 10.2 ppm (carbamate NH) .

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 370.4 (calculated for C₂₀H₁₈ClNO₅) .

Q. What safety protocols are critical when handling this compound?

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors .

- Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent hydrolysis .

- Storage : Store in airtight containers at 2–8°C under desiccant (e.g., silica gel) to minimize degradation .

Advanced Research Questions

Q. How does the steric and electronic environment of the 4-chlorobenzoyl group influence the compound’s reactivity in nucleophilic substitutions?

- Mechanistic Insight : The electron-withdrawing chlorine substituent enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or alcohols). Steric hindrance from the benzyl group may slow reactions in bulky nucleophiles .

- Experimental Validation : Compare reaction kinetics with non-chlorinated analogs (e.g., benzyl benzoyloxycarbamate) using stopped-flow spectroscopy .

Q. What stability challenges arise under varying pH conditions, and how can degradation pathways be mitigated?

- pH-Dependent Stability :

- Acidic Conditions (pH < 3) : Rapid hydrolysis of the carbamate group to yield 4-chlorobenzoic acid and benzylamine .

- Alkaline Conditions (pH > 9) : Ester cleavage dominates, producing 4-chlorobenzoyloxycarbamic acid .

Q. How can computational modeling (e.g., DFT) predict the compound’s interactions with biological targets?

- Approach :

- Docking Studies : Use AutoDock Vina to model binding affinities with enzymes like acetylcholinesterase (PDB ID: 1ACJ).

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrostatic potential surfaces and H-bonding sites .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to address variability across studies?

- Root Cause : Polymorphism or residual solvents (e.g., traces of DMF) can alter melting behavior.

- Resolution : Purify via recrystallization (ethanol/water mixture) and characterize using DSC to confirm a single endothermic peak .

Q. Conflicting solubility data in polar vs. non-polar solvents: What factors drive this inconsistency?

- Analysis : The compound exhibits amphiphilic behavior due to the hydrophobic benzyl group and polar carbamate. Solubility in DMSO (≥50 mg/mL) contrasts with limited solubility in hexane (<1 mg/mL) .

- Practical Note : Pre-saturate solvents with the compound to achieve equilibrium solubility in kinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.